An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a full suite of analytical techniques for unambiguous structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important pyrazole derivative.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][4] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, further expanding its therapeutic potential.[2][5]
4-(4-methoxyphenyl)-1H-pyrazol-5-amine incorporates the key 5-aminopyrazole pharmacophore and a methoxyphenyl substituent, a common feature in many drug molecules that can influence metabolic stability and receptor binding. Understanding the efficient synthesis and thorough characterization of this specific analogue is crucial for its application in drug discovery programs and further chemical exploration.
Synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
The synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine is most effectively achieved through the condensation reaction of 2-(4-methoxyphenyl)acetonitrile and hydrazine. This method is a variation of the Thorpe-Ziegler reaction, a classical C-C bond-forming reaction involving nitriles.[6][7][8][9]
Underlying Mechanism: A Thorpe-Ziegler Approach
The reaction proceeds via a base-catalyzed self-condensation of the nitrile, leading to the formation of a β-enaminonitrile intermediate.[7] In this specific synthesis, the reaction is an intramolecular cyclization of a dinitrile precursor, conceptually related to the Dieckmann condensation.[8] The key steps involve the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the nitrile carbon of another molecule (or in this case, intramolecularly), leading to the formation of the pyrazole ring.
Caption: Synthetic workflow for 4-(4-methoxyphenyl)-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Materials:
-
2-(4-methoxyphenyl)acetonitrile
-
Hydrazine hydrate (80%)
-
Ethanol, absolute
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-methoxyphenyl)acetonitrile (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, carefully add hydrazine hydrate (0.12 mol) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a crystalline solid.
-
Dry the purified product under vacuum.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[10][11][12][13][14] It can cause severe skin burns and eye damage, and may be fatal if inhaled or absorbed through the skin.[11][12] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
-
2-(4-methoxyphenyl)acetonitrile is harmful if swallowed.[16] Avoid contact with skin and eyes.[16][17] Wear appropriate PPE.[15][18]
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the amine protons, and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, pyrazole ring carbons, and the methoxy carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O: 189.22 g/mol ).[19] |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol [19] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
Applications and Future Directions
The 4-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold is a valuable starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. The presence of the primary amine group allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.[3] Research has indicated the potential of similar pyrazole derivatives as antitubercular, anti-inflammatory, and analgesic agents.[19] Further investigations into the biological activities of this compound and its derivatives are warranted.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for its use in medicinal chemistry and drug development. The emphasis on the underlying reaction mechanism and safety considerations ensures a comprehensive and responsible approach to its synthesis.
References
-
Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). Available from: [Link]
- Sharma, V., et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Available from: [Link]
-
Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]
-
RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
- Landor, S. R., et al. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1.
-
National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
-
Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]
-
National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
- Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]
-
Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
PrepChem.com. Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Available from: [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]
-
ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
-
Atul Ltd. para Methoxy phenyl aceto nitrile. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. atul.co.in [atul.co.in]
- 18. fishersci.com [fishersci.com]
- 19. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
